ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. This structure is characterized by a bicyclic system with a thiazole ring fused to a pyrimidine ring, substituted at positions C5 (phenyl), C6 (ethyl ester), and C7 (methyl). The compound’s stereoelectronic properties and substituent flexibility make it a versatile scaffold for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C16H16N2O3S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-15(20)13-10(2)17-16-18(12(19)9-22-16)14(13)11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3 |
InChI Key |
AYLZZJGWMCMKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CS2)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation
The synthesis begins with the formation of dihydropyrimidinone precursors via a three-component Biginelli reaction. Ethyl acetoacetate (1.0 eq), thiourea (1.2 eq), and substituted benzaldehyde (1.1 eq) undergo acid-catalyzed condensation in ethanol under reflux (4–6 hours). Hydrochloric acid (5–10 mol%) is typically used, yielding ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediates with 65–75% efficiency.
Cyclodehydration with Polyphosphoric Acid (PPA)
The dihydropyrimidinone intermediate is treated with freshly prepared polyphosphoric acid (PPA) at 120–130°C for 2–3 hours. This step induces cyclodehydration, forming the thiazolo[3,2-a]pyrimidine core. Neutralization with aqueous ammonia (pH 7–8) precipitates the crude product, which is recrystallized from ethanol to achieve 70–85% purity.
Key Parameters:
-
PPA acts as both acid catalyst and dehydrating agent.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves:
Reaction Setup
Ethyl acetoacetate (1.0 eq), thiourea (1.1 eq), 4-fluorobenzaldehyde (1.05 eq), and chloroacetic acid (1.5 eq) are mixed in acetic anhydride (5 mL). The mixture is irradiated at 300 W for 15–20 minutes, achieving simultaneous cyclization and esterification.
Post-Reaction Processing
The crude product is quenched with ice-water, filtered, and washed with cold ethanol. Yields of 82–89% are reported, with >90% purity confirmed by HPLC.
Advantages:
-
80% reduction in reaction time compared to conventional heating.
-
Enhanced regioselectivity due to uniform thermal distribution.
Solvent-Free Thermal Cyclization
Eco-friendly solvent-free methods have been developed for industrial scalability:
Reaction Conditions
A mixture of dihydropyrimidinone precursor (1.0 eq), sodium acetate (2.0 eq), and glacial acetic acid (catalytic) is heated at 120–140°C for 45–60 minutes. The absence of solvent minimizes side reactions, yielding 78–83% product.
Catalyst Screening
Comparative studies show that montmorillonite K10 clay improves yields to 88% by facilitating proton transfer during cyclization.
Catalytic Reduction and Cyclization
For derivatives requiring substituted phenyl groups, catalytic hydrogenation precedes cyclization:
Hydrogenation Step
Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is treated with H₂ (50 psi) over Pd/C (5 wt%) in THF at 25°C for 12 hours. Debromination occurs with >95% conversion.
Cyclization
The hydrogenated intermediate undergoes cyclodehydration using PPA (as in Section 1.2), yielding the target compound in 76% overall yield.
Analytical Characterization
Synthetic products are validated using:
Comparative Analysis of Methods
| Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Biginelli + PPA | 6–8 hours | 120–130 | 70–85 | High reproducibility |
| Microwave | 15–20 minutes | 150 (MW) | 82–89 | Rapid synthesis |
| Solvent-Free | 45–60 minutes | 120–140 | 78–83 | Eco-friendly |
| Catalytic Reduction | 12–14 hours | 25–130 | 76 | Enables aryl diversification |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One notable method includes the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine with various aldehydes and carboxylic acids under specific conditions to yield the desired compound. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antitumor Properties
Recent studies have highlighted the potential antitumor activity of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound against pathogens such as Staphylococcus aureus and Escherichia coli indicates its potential as a lead compound for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the thiazole or pyrimidine moieties can significantly influence its pharmacological properties. For instance, compounds with electron-withdrawing groups on the phenyl ring tend to exhibit enhanced antitumor activity .
Computational Studies
Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with specific proteins involved in cancer progression and microbial resistance mechanisms .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiazolo[3,2-a]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects at C5
The C5 position is critical for modulating biological activity and intermolecular interactions. Key derivatives include:
Key Observations :
- Electron-withdrawing groups (e.g., benzodioxolyl in Compound 97) significantly boost enzymatic inhibition, likely through improved target binding .
- Methoxy groups (Compound 4b) moderately enhance antimicrobial activity but may reduce metabolic stability compared to halogenated analogs .
Substituent Effects at C2 and C3
Modifications at C2 (e.g., benzylidene groups) and C3 (oxo group) influence planarity and hydrogen-bonding capacity:
Key Observations :
- Benzylidene groups at C2 introduce steric bulk, distorting the core and promoting π-π stacking in crystals .
- Triazole rings (Compound 98) enhance target binding specificity via H-bond networks, yielding potent enzyme inhibition .
Physicochemical and Crystallographic Properties
Substituents profoundly affect melting points, solubility, and crystal packing:
Key Observations :
- Halogen substituents improve crystallinity and enable chiral discrimination .
- Biphenyl/methoxy groups increase melting points, suggesting stronger intermolecular forces .
Example Pathway :
- Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate → Condensation with aldehydes → Thiazolo-pyrimidine core formation .
Biological Activity
Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 320.37 g/mol. The compound features a thiazolo-pyrimidine core structure that is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyrimidines exhibit notable antimicrobial properties. Ethyl 7-methyl-3-oxo-5-phenyl derivatives have been evaluated against several bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 μg/mL .
Table 1: Antimicrobial Activity of Ethyl 7-methyl-3-oxo Derivatives
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.8 |
| Bacillus subtilis | 1.5 |
| Escherichia coli | 4.0 |
| Mycobacterium smegmatis | 50 |
Antitumor Activity
The thiazolo-pyrimidine derivatives have also been studied for their antitumor effects. In vitro assays have shown that these compounds can inhibit tumor cell proliferation effectively. For instance, studies indicate that the presence of specific substituents on the phenyl ring enhances the cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Assay
In a study examining the cytotoxic effects of ethyl 7-methyl derivatives on human cancer cell lines (e.g., HeLa and MCF-7), results showed that the compound reduced cell viability significantly at concentrations above 10 μM, highlighting its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial in optimizing the biological activity of thiazolo-pyrimidine derivatives. Modifications on the phenyl ring and the thiazole moiety have been found to influence their biological efficacy significantly. For example:
- Electron-withdrawing groups on the phenyl ring enhance antimicrobial activity.
- Alkyl substitutions at specific positions increase cytotoxicity against cancer cells.
Q & A
Q. What are the common synthetic strategies for preparing ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
The compound is synthesized via cyclocondensation of 2-amino-2-thiazoline derivatives with tricarbonylmethane intermediates. A key step involves refluxing precursors in ethanol with catalytic acetic acid to form the thiazolo[3,2-a]pyrimidine core. X-ray diffraction confirms the spatial structure post-synthesis, ensuring regioselectivity and purity . Derivatives with substituents (e.g., benzylidene groups) are synthesized by introducing aryl aldehydes during condensation, as seen in analogs like ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl derivatives .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD data for the title compound (monoclinic, P2₁/n space group) revealed bond lengths (e.g., C9–S1 = 1.370(3) Å) and torsion angles (e.g., C5–N2–C3–O1 = −6.9(4)°), confirming the fused thiazole-pyrimidine system. Hydrogen bonding (e.g., C25–O3⋯C21) stabilizes the crystal lattice .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR : H and C NMR to confirm substituent integration (e.g., ethyl groups at δ ~1.2–1.4 ppm).
- IR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and aromatic C–H (~3050 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 494.55 for C₂₆H₂₆N₂O₆S) .
Q. How do substituents (e.g., benzylidene groups) influence the compound’s reactivity?
Substituents like 2,4,6-trimethoxybenzylidene alter electronic and steric profiles. For instance, electron-donating methoxy groups increase electron density on the pyrimidine ring, affecting nucleophilic attack sites. SC-XRD data show that bulky substituents (e.g., trimethoxybenzylidene) induce torsional strain (C17–C18–C19 = 126.5(2)°), impacting intermolecular interactions .
Q. What solvent systems are optimal for recrystallization?
Ethanol and dichloromethane/hexane mixtures are commonly used. Slow evaporation at 293 K yields high-quality crystals suitable for SC-XRD. For derivatives with polar groups (e.g., acetoxy), acetone/water mixtures improve solubility and crystal growth .
Advanced Research Questions
Q. How can conflicting data on bioactivity between derivatives be resolved methodologically?
Derivatives with nitro or chloro substituents (e.g., 3-nitrophenyl analogs) show varied antimicrobial activity. To resolve discrepancies:
- Dose-response assays : Test multiple concentrations (e.g., 10–100 µg/mL) against S. aureus and E. coli.
- Structure-activity relationship (SAR) : Correlate substituent electronic effects (Hammett constants) with MIC values. For example, electron-withdrawing groups may enhance membrane penetration .
Q. What computational methods complement experimental data for analyzing molecular interactions?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to compare with SC-XRD bond lengths (e.g., C–C = 1.387–1.527 Å).
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯O interactions contribute 28% to crystal packing) .
Q. How do reaction conditions affect the regioselectivity of thiazolo[3,2-a]pyrimidine formation?
- Temperature : Higher temperatures (80–100°C) favor cyclization over side reactions.
- Catalyst : Acetic acid (5 mol%) enhances proton transfer during ring closure.
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, improving yields by ~15% compared to toluene .
Q. What strategies mitigate challenges in resolving overlapping signals in NMR spectra?
Q. How can hydrogen-bonding networks in crystal structures inform drug design?
The title compound forms C–H⋯O interactions (e.g., C20–H20⋯O3, 2.43 Å) that stabilize the lattice. These interactions can mimic enzyme active-site binding, guiding the design of analogs with improved solubility or target affinity. Molecular docking studies (e.g., with COX-2) validate these insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
